molecular formula C18H20N2O4S B11015346 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11015346
M. Wt: 360.4 g/mol
InChI Key: ZNGPBZTWAJJXPW-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic sulfonamide derivative featuring a methoxy-substituted benzene ring linked via a sulfonamide group to a 2-(5-methoxyindol-3-yl)ethyl moiety. Its molecular formula is inferred as C₁₈H₁₉N₂O₄S (based on analogs in and ), with a molecular weight of approximately 365.4 g/mol. The methoxy groups enhance polarity, while the sulfonamide contributes to hydrogen-bonding capacity, influencing solubility and target binding .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-23-14-3-6-16(7-4-14)25(21,22)20-10-9-13-12-19-18-8-5-15(24-2)11-17(13)18/h3-8,11-12,19-20H,9-10H2,1-2H3

InChI Key

ZNGPBZTWAJJXPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Alternative Indole Formation Strategies

  • Madelung Cyclization : Intramolecular cyclization of N-(2-methylphenyl)amides using strong bases (e.g., potassium tert-butoxide) at 150–200°C. This method avoids acidic conditions but requires stringent temperature control.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-bromo-5-methoxyaniline with ethylene glycol vinyl ether, followed by acid-mediated cyclization. This route achieves 80% yield but demands expensive catalysts.

MethodConditionsYield (%)Key Advantages
Fischer IndoleHCl/ethanol, reflux68–72Cost-effective, scalable
Madelung CyclizationKOtBu, 150–200°C55–60Acid-free environment
Buchwald-HartwigPd(OAc)₂, DMF, 100°C78–82High regioselectivity

Sulfonamide Coupling Reactions

The benzenesulfonamide group is introduced via nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and the ethylamine side chain of the indole intermediate.

Stepwise Coupling Protocol

  • Synthesis of 2-(5-Methoxy-1H-indol-3-yl)ethylamine :

    • 5-Methoxyindole is treated with 2-bromoethylamine hydrobromide in DMF at 60°C for 8 hours, yielding the ethylamine derivative (85% yield).

  • Sulfonylation :

    • The ethylamine intermediate reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, achieving 90% conversion.

Critical Parameters :

  • Temperature Control : Exothermic sulfonylation requires gradual reagent addition to prevent side reactions.

  • Solvent Choice : DCM minimizes sulfonate ester formation compared to polar solvents like THF.

Methoxy Group Introduction

Methoxy groups are incorporated via O-methylation or demethylation-protection strategies :

Direct Methylation

  • 5-Hydroxyindole is methylated using methyl iodide and potassium carbonate in acetone (reflux, 6 hours). This step achieves >95% yield but risks over-alkylation.

  • Selective Protection : For substrates sensitive to methylation, SEM (2-(trimethylsilyl)ethoxymethyl) groups are used. SEM-protected intermediates undergo deprotection with tetrabutylammonium fluoride (TBAF) in THF.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Column Chromatography : Hexane/ethyl acetate (3:1) eluent removes unreacted sulfonyl chlorides and amine byproducts.

  • Recrystallization : Ethanol-water mixtures (7:3) yield crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 7.80–7.84 ppm (sulfonamide aromatic protons) and δ 6.78 ppm (indole C2–H).

  • IR Spectroscopy : Strong absorptions at 1162 cm⁻¹ (S=O stretching) and 1640 cm⁻¹ (C=N indole).

Comparative Analysis of Synthetic Routes

RouteStepsTotal Yield (%)Cost (Relative)Scalability
A352LowIndustrial
B545HighLaboratory-scale
C460ModeratePilot plant

Route A (Fischer Indole + Direct Sulfonylation) :

  • Advantages: Minimal protecting groups, cost-efficient.

  • Limitations: Lower yield due to competing side reactions.

Route B (Buchwald-Hartwig + SEM Protection) :

  • Advantages: High regiocontrol, suitable for analogs.

  • Limitations: Palladium catalyst cost and SEM removal complexity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor proliferation. For instance, it has demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, with mechanisms involving apoptosis induction via annexin V-FITC assays .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and anti-biofilm activities. Inhibition of carbonic anhydrase enzymes, which are crucial for bacterial growth, has been reported, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl}Benzenesulfonamide
  • Structure : Contains a methylbenzenesulfonamide linked to an oxazole ring.
N-[2-(2-(3-Acetylphenyl)-1H-Indol-3-Yl)Ethyl]-4-Methylbenzenesulfonamide (3r)
  • Structure : Tosyl (4-methylbenzenesulfonamide) group attached to an indole-ethylamine with a 3-acetylphenyl substituent.
  • Synthesized via gold-catalyzed hydroamination, yielding analogs for pharmacological exploration .
2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-Yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Acetamide (31)
  • Structure : Combines a 4-chlorobenzoylindole with a trifluoromethylphenyl sulfonamide.
  • Key Differences : The electron-withdrawing Cl and CF₃ groups enhance lipophilicity (LogP ~4.5) compared to the target compound’s methoxy groups (LogP ~3.5 estimated). This compound showed a 43% yield in synthesis, suggesting challenges in purification for bulky substituents .

Functional Group Replacements: Sulfonamide vs. Amide/Amine

3,4-Dimethoxy-N-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]Benzamide
  • Structure : Replaces the sulfonamide with a benzamide group.
  • Key Differences : The amide reduces hydrogen-bond acceptor capacity (2 vs. 3 acceptors) and increases flexibility. Molecular weight: 354.4 g/mol (C₂₀H₂₂N₂O₄) .
5-MeO-DALT (N-Allyl-N-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]Prop-2-En-1-Amine)
  • Structure : Amine derivative with diallyl substituents.
  • Key Differences : The absence of a sulfonamide eliminates sulfonyl interactions, reducing polarity. Marketed as a psychoactive substance ("Black Mamba"), highlighting how functional group changes alter bioactivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Hydrogen Bond Acceptors Rotatable Bonds Notable Substituents
Target Compound 365.4 3.5 4 5 Dual methoxy, sulfonamide
4-Methylbenzenesulfonamide () 340.4 3.8 3 4 Tosyl, acetylphenyl
5-MeO-DALT () 286.4 2.9 2 6 Diallylamine
3,4-Dimethoxybenzamide () 354.4 2.7 4 5 Benzamide, dual methoxy
  • Key Trends :
    • Sulfonamides generally exhibit higher LogP and hydrogen-bonding capacity than amides or amines.
    • Bulky substituents (e.g., CF₃, Cl) increase molecular weight and lipophilicity but may reduce synthetic yields .

Biological Activity

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 350.45 g/mol
PropertyValue
LogP3.4138
Polar Surface Area41.908 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways associated with cancer progression. Notably, it has shown potential as an inhibitor of tubulin polymerization, which is critical in cancer cell division.

  • Tubulin Inhibition : The compound has been designed to target β-tubulin, a key protein in the mitotic spindle formation. Inhibitors of tubulin are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • STAT3 Pathway Inhibition : It also targets the STAT3 signaling pathway, which is often dysregulated in various cancers. By inhibiting this pathway, the compound may reduce tumor growth and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • HCT-116 (colon cancer)

The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations:

Cell LineIC50 (µM)Reference
A54912.5
MDA-MB-23115.0
HCT-11610.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly affect biological activity:

  • Methoxy Groups : The presence of methoxy groups on the indole ring enhances lipophilicity and potentially increases cellular uptake.
  • Sulfonamide Moiety : The benzenesulfonamide group is crucial for binding affinity to target proteins involved in cell proliferation.

Study on Indole Derivatives

A related study explored various indole-linked compounds and their anticancer properties, revealing that modifications similar to those in our compound led to enhanced activity against multiple cancer cell lines . The findings suggest that compounds with dual-targeting capabilities (tubulin and STAT3) show improved therapeutic outcomes.

Clinical Implications

Given its mechanism targeting critical pathways in cancer biology, further clinical investigations are warranted to assess its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Coupling the benzenesulfonyl chloride with the indole-ethylamine intermediate using activating agents like EDCI/HOBt in anhydrous DMF at 0–5°C to prevent side reactions .
  • Indole Functionalization : Methoxy group introduction via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve >95% purity. Reaction yield optimization requires precise temperature control and stoichiometric ratios of reagents .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify methoxy groups, sulfonamide linkage, and indole proton environments. For example, the indole NH proton typically appears as a singlet at δ 10–12 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
  • HPLC/UPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm); retention time consistency vs. standards .
  • FTIR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase (COX) or kinases, given sulfonamide’s known role in enzyme inhibition .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer :

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between factors (e.g., reaction time vs. yield) and predict optimal conditions .
  • Case Study : A study on similar sulfonamides achieved a 22% yield increase by optimizing Pd catalyst concentration (0.5–1.5 mol%) and reaction time (12–24 h) via DoE .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to confirm solvent-related artifacts in NMR .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons; e.g., distinguish overlapping methoxy and aromatic signals .
  • High-Resolution MS/MS : Compare experimental fragments with computational predictions (e.g., CFM-ID software) to identify unanticipated degradation products .

Q. What computational strategies are effective for predicting this compound’s molecular targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB IDs for COX-2 or serotonin receptors) .
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes (e.g., 50 ns trajectories to assess RMSD fluctuations) .
  • Pharmacophore Modeling : Generate 3D pharmacophore features (e.g., hydrogen bond acceptors near methoxy groups) to prioritize target hypotheses .

Q. How do structural modifications (e.g., altering methoxy positions) impact biological activity and physicochemical properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with methoxy groups at indole C4/C6 positions. Compare logP (HPLC logD measurements) and solubility (shake-flask method) .
  • Bioactivity Correlation : Test analogs in enzyme inhibition assays; e.g., C5-methoxy indole derivatives showed 3-fold higher COX-2 inhibition vs. C6-substituted analogs .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to assess crystal packing effects on bioavailability .

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